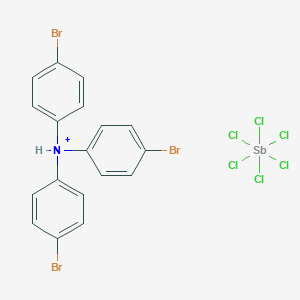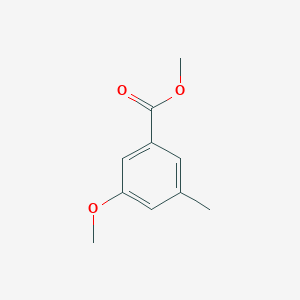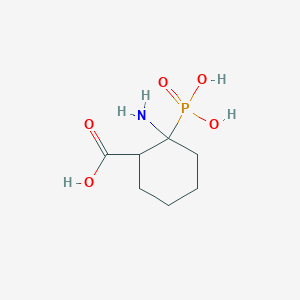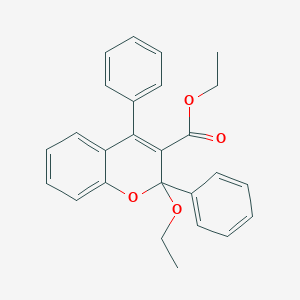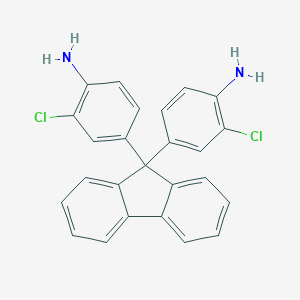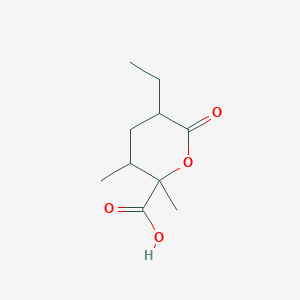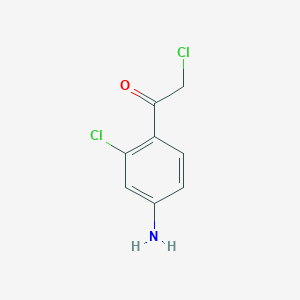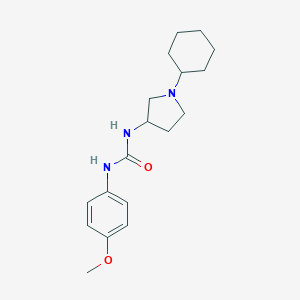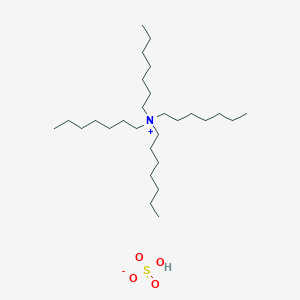
Tetraheptylammonium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraheptylammonium hydrogen sulfate (THAS) is a quaternary ammonium salt that is widely used in scientific research due to its unique properties. THAS is a white crystalline powder that is soluble in water and has a molecular formula of C28H60NO4S. It is commonly used as a surfactant and as a phase transfer catalyst in organic synthesis.
Mécanisme D'action
Tetraheptylammonium hydrogen sulfate acts as a surfactant by reducing the surface tension of liquids, allowing for the formation of stable emulsions. It also acts as a phase transfer catalyst by facilitating the transfer of a reactant from one phase to another. In addition, Tetraheptylammonium hydrogen sulfate has been shown to have antimicrobial properties and can disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Tetraheptylammonium hydrogen sulfate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to aquatic organisms at high concentrations. It is important to handle Tetraheptylammonium hydrogen sulfate with care and dispose of it properly.
Avantages Et Limitations Des Expériences En Laboratoire
Tetraheptylammonium hydrogen sulfate has several advantages as a surfactant and phase transfer catalyst. It is relatively inexpensive and easy to synthesize. It is also effective at reducing surface tension and facilitating the transfer of reactants. However, Tetraheptylammonium hydrogen sulfate can be toxic at high concentrations and should be handled with care.
Orientations Futures
There are several future directions for research on Tetraheptylammonium hydrogen sulfate. One area of interest is the use of Tetraheptylammonium hydrogen sulfate as a template in the synthesis of mesoporous materials. Another area of interest is the use of Tetraheptylammonium hydrogen sulfate as a stabilizer in emulsion polymerization. Additionally, more research is needed to understand the biochemical and physiological effects of Tetraheptylammonium hydrogen sulfate and its potential toxicity to humans and the environment.
Méthodes De Synthèse
Tetraheptylammonium hydrogen sulfate can be synthesized by reacting heptanol with tetramethylammonium hydroxide to form tetraheptylammonium hydroxide. This is then reacted with sulfuric acid to form Tetraheptylammonium hydrogen sulfate. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Tetraheptylammonium hydrogen sulfate is widely used in scientific research due to its unique properties. It is commonly used as a surfactant in the preparation of nanoparticles and as a phase transfer catalyst in organic synthesis. Tetraheptylammonium hydrogen sulfate has also been used as a template in the synthesis of mesoporous materials and as a stabilizer in emulsion polymerization.
Propriétés
Numéro CAS |
101537-17-1 |
|---|---|
Formule moléculaire |
C28H61NO4S |
Poids moléculaire |
507.9 g/mol |
Nom IUPAC |
hydrogen sulfate;tetraheptylazanium |
InChI |
InChI=1S/C28H60N.H2O4S/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;1-5(2,3)4/h5-28H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
FGGOKAOXDKDBTG-UHFFFAOYSA-M |
SMILES |
CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.OS(=O)(=O)[O-] |
SMILES canonique |
[H+].CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




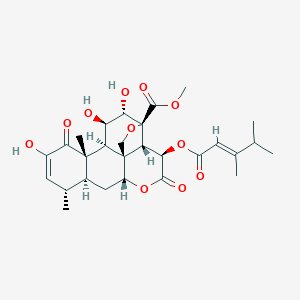
![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B12469.png)
